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  • Product: (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
  • CAS: 451503-28-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride in Asymmetric Synthesis

Executive Summary (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS: 451503-28-9) is a highly versatile chiral diarylmethylamine. While structurally related to simpler chiral amines like α-methylbenzylamine, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS: 451503-28-9) is a highly versatile chiral diarylmethylamine. While structurally related to simpler chiral amines like α-methylbenzylamine, the presence of two distinct aryl rings—one phenyl and one 4-chlorophenyl—imparts unique steric and electronic properties. This technical guide elucidates its mechanism of action across three distinct pillars of asymmetric synthesis: as a chiral building block for active pharmaceutical ingredients (APIs), as a chiral resolving agent, and as a chiral auxiliary.

Structural and Electronic Basis of Chirality

The efficacy of (S)-(4-Chlorophenyl)(phenyl)methanamine in asymmetric induction stems from the subtle yet critical differentiation between its two aryl substituents[1]:

  • Steric Differentiation: Although phenyl and 4-chlorophenyl groups are similar in size near the stereogenic center, the para-chloro substitution increases the van der Waals volume and extends the steric bulk along the molecular axis.

  • Electronic Bias (The Causality of Facial Shielding): The electronegative chlorine atom withdraws electron density via inductive effects, making the 4-chlorophenyl ring less electron-rich than the unsubstituted phenyl ring. In transition states, this electronic disparity alters π-π stacking and cation-π interactions with incoming reagents, creating an energetic bias that favors one diastereomeric transition state over the other[2].

Mechanism Substrate (S)-Diarylmethylamine Core Steric Steric Shielding (Bulky Aryl Groups) Substrate->Steric Spatial bulk Electronic Electronic Bias (4-Cl-Phenyl vs Phenyl) Substrate->Electronic Inductive effect TS Transition State Stabilization Steric->TS Blocks one face Electronic->TS Pi-Pi stacking Outcome Enantioselective Outcome (>98% ee) TS->Outcome Lower ΔG‡

Logical mechanism of facial shielding and electronic bias in asymmetric induction.

Mechanisms of Action in Asymmetric Workflows

Role A: Asymmetric Chirality Transfer (API Synthesis)

In the synthesis of APIs such as the antihistamine, the stereocenter of the amine is strictly preserved[3]. The mechanism relies on a stereospecific nucleophilic substitution (SN2) . The benzylic chiral center is sterically protected by the bulky diaryl groups, preventing unwanted racemization (via planar carbocation formation) during the alkylation of the piperazine core. The absolute configuration is directly transferred to the final pharmaceutical product[4].

Role B: Chiral Resolving Agent

In classical resolution, the (S)-amine forms diastereomeric salts with racemic acids. The mechanism is driven by thermodynamic lattice energy differences . The (S)-amine and a specific enantiomer of an acid form a tightly packed crystal lattice stabilized by a highly specific hydrogen-bonding network between the ammonium and carboxylate. The steric bulk of the 4-chlorophenyl group ensures that if the "mismatched" enantiomer attempts to co-crystallize, it encounters severe steric clash, keeping the unwanted diastereomer highly soluble in the mother liquor[5].

Role C: Chiral Auxiliary and Ligand Precursor

When converted into a Schiff base (imine), the (S)-amine acts as a robust chiral auxiliary. The mechanism relies on conformationally locked transition states . The nitrogen atom coordinates with a metal center, while the diaryl groups project into the reaction sphere. The electronic difference between the aryl rings dictates the preferred rotamer, effectively shielding one face of the reactive center and directing nucleophilic attack to the opposite face[6].

Quantitative Data: Synthetic Efficiency

To understand the efficiency of synthesizing and utilizing this chiral amine, we compare the two primary industrial synthetic routes: Asymmetric Transfer Hydrogenation (ATH) vs. Classical Chemical Resolution[4].

ParameterRoute 1: Chemical ResolutionRoute 2: Asymmetric Transfer Hydrogenation (ATH)
Starting Material Racemic (±)-amineProchiral Imine (from 4-Chlorobenzophenone)
Overall Yield ~30-40% (Maximum theoretical 50%)>90% (Highly atom-economical)
Enantiomeric Excess >99% (Post-crystallization)>95% - 98% (Direct from catalysis)
Key Reagents L-(+)-Tartaric acid, MethanolChiral Ru-catalyst (e.g., Ru-TsDPEN), HCOOH/NEt₃
Waste Generation High (Generates unwanted enantiomer waste)Minimal (Produces CO₂ as a byproduct)
Primary Mechanism Thermodynamic lattice energy differentiationKinetic facial selectivity via transition state

Self-Validating Experimental Protocols

Protocol 1: Direct Asymmetric Synthesis via Transfer Hydrogenation (ATH)

This protocol details the synthesis of the (S)-amine from a prochiral imine, utilizing a highly selective[6].

  • Step 1: Catalyst Pre-formation. In a glovebox, combine [RuCl₂(p-cymene)]₂ (0.005 equiv) and the chiral ligand (S,S)-TsDPEN (0.011 equiv) in anhydrous, degassed methanol. Stir for 20 minutes.

    • Causality: Pre-forming the catalyst ensures the generation of the active 16-electron ruthenium species. The rigid chiral pocket of the (S,S)-TsDPEN ligand is strictly required to force the bulky 4-chlorophenyl group into the less sterically hindered quadrant during the hydride transfer[4].

  • Step 2: Substrate Addition. Add N-(4-chlorobenzylidene)aniline (1.0 equiv) to the vessel, followed by a 5:2 formic acid/triethylamine azeotrope.

    • Causality: The azeotrope serves as both the hydrogen donor and the solvent medium. Formic acid decomposes into CO₂ and H₂, driving the equilibrium forward entropically. Triethylamine prevents the acidic degradation of the imine substrate and stabilizes the ruthenium hydride intermediate[7].

  • Step 3: Self-Validation Checkpoint. After 12 hours at 40°C, aliquot 50 µL of the reaction mixture, filter through a short silica plug, and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

    • System Validation: The reaction is self-validating if the conversion is >95% and the e.e. is >98%. If the e.e. is low, it directly indicates catalyst degradation or oxygen ingress, mandating a halt before downstream processing.

Protocol 2: Downstream Chirality Transfer (API Synthesis)
  • Step 1: N-Alkylation. React the purified (S)-(4-Chlorophenyl)(phenyl)methanamine with a substituted piperazine derivative in the presence of a mild base (e.g., K₂CO₃) in acetonitrile[3].

    • Causality: Utilizing an SN2 mechanism ensures complete retention of stereochemistry. The benzylic chiral center is sterically protected by the diaryl groups, preventing planarization and unwanted racemization during the nucleophilic attack.

  • Step 2: Self-Validation Checkpoint. Isolate the intermediate and measure the optical rotation.

    • System Validation: The specific rotation [α]D20​ must match the theoretical literature value. A deviation of >2° implies partial racemization occurred due to excessive heating or base concentration, necessitating a recrystallization step[3].

Workflow Ketone 4-Chlorobenzophenone Imine Imine Intermediate Ketone->Imine NH3 / TiCl4 ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Imine->ATH HCOOH / NEt3 Amine (S)-(4-Chlorophenyl)(phenyl)methanamine ATH->Amine Stereoselective Reduction API Chirality Transfer (e.g., API Piperazine Core) Amine->API SN2 Alkylation

Workflow for the asymmetric synthesis and downstream API application of the chiral amine.

References

  • [2] Journal of the American Chemical Society. "Pd-Catalyzed Enantioselective C–H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines." Available at:[Link]

  • [6] The Journal of Organic Chemistry. "Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines." Available at:[Link]

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Exploratory

Thermal Stability and Degradation Kinetics of (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Comprehensive Profiling Guide

Foreword In pharmaceutical development, the thermal stability of chiral intermediates dictates the boundaries of process chemistry and formulation viability. As a Senior Application Scientist, I have structured this whit...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword In pharmaceutical development, the thermal stability of chiral intermediates dictates the boundaries of process chemistry and formulation viability. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere observational data. Here, we dissect the causality behind the thermal degradation of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, providing self-validating analytical protocols that ensure absolute scientific integrity in your drug development pipeline.

Physicochemical Context & Structural Vulnerabilities

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is a highly specific chiral benzylic amine salt. It is frequently utilized as a critical building block or resolution intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antihistamine derivatives[1].

The thermal stability of this compound is fundamentally governed by its solid-state lattice energy. The presence of the electron-withdrawing para-chloro substituent on one of the phenyl rings induces an asymmetric electronic distribution across the benzhydryl core. This structural nuance slightly lowers the intrinsic basicity of the amine nitrogen compared to an unsubstituted benzhydrylamine. Consequently, the ionic bond between the protonated amine and the chloride counterion is marginally weakened, making the thermal onset of hydrogen chloride (HCl) volatilization the primary critical quality attribute (CQA) to monitor during thermal stress.

Mechanistic Degradation Pathways (Causality)

To prevent degradation, one must understand its root cause. The primary thermal degradation pathway of amine hydrochlorides is not the direct covalent cleavage of the organic framework, but rather an endothermic phase transition and salt dissociation[2].

When thermal energy exceeds the ionic lattice energy, the salt dissociates into the free base and HCl gas. Once the free base is generated, it loses the electron-withdrawing stabilization of the protonated state. The benzylic carbon-nitrogen bond then becomes highly susceptible to oxidative degradation or homolytic cleavage, leading to the formation of benzophenone derivatives and ammonia.

Pathway A Chiral Amine HCl Salt (S)-(4-Cl-Ph)(Ph)CH-NH2·HCl B Thermal Stress (Endothermic Lattice Breakdown) A->B C Salt Dissociation (Release of HCl Gas) B->C D Free Base Formation (S)-(4-Cl-Ph)(Ph)CH-NH2 C->D E Oxidative Degradation (O2 Exposure) D->E F C-N Bond Cleavage (Ketones / Ammonia) D->F

Logical flow of thermal degradation for the amine hydrochloride salt.

Self-Validating Analytical Methodologies

To rigorously profile this compound, we employ a self-validating system using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) coupled with isoconversional kinetics, followed by formalized ICH stability testing.

Workflow S1 Sample Prep (S)-Amine HCl S2 TGA-DSC Analysis (5-20°C/min) S1->S2 S4 ICH Q1A(R2) Stability (40°C / 75% RH) S1->S4 S3 Isoconversional Kinetics (Flynn-Wall-Ozawa) S2->S3 S5 Predictive Shelf-Life & Storage Specs S3->S5 S4->S5

Comprehensive workflow for thermal profiling and shelf-life prediction.

Protocol 1: Multi-Rate TGA-DSC (Model-Free Kinetics)

This protocol isolates the purely thermal dissociation mechanism from oxidative variables.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride into an open alumina crucible to prevent auto-catalytic pressure buildup.

  • Atmosphere Control: Establish a high-purity dry nitrogen purge at 50 mL/min. This prevents premature oxidative degradation of the free base.

  • Dynamic Heating Program: Run sequential, independent samples at varying heating rates ( β ) of 5, 10, 15, and 20 °C/min from 25 °C to 400 °C.

  • Data Extraction: Record the onset temperature ( Tonset​ ) and peak degradation temperature ( Tpeak​ ) for each heating rate.

Why this is self-validating: By varying the heating rate, the predictable shift in Tpeak​ provides the necessary data points to calculate the activation energy ( Ea​ ) using the Flynn-Wall-Ozawa (FWO) method[3]. If the calculated Ea​ remains constant across different mass conversion fractions ( α ), the protocol mathematically proves that the degradation is a single-step kinetic process, validating the experimental setup.

Protocol 2: ICH Q1A(R2) Accelerated Stability Testing

While TGA provides absolute thermodynamic limits, real-world shelf-life is dictated by humidity-temperature synergies[4].

  • Chamber Calibration: Calibrate environmental chambers to Long-Term (25°C ± 2°C / 60% RH ± 5% RH) and Accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions[4].

  • Packaging Simulation: Seal the compound in commercial-equivalent packaging (e.g., double low-density polyethylene bags inside a high-density polyethylene drum).

  • Sampling Matrix: Pull samples at 0, 3, 6, 9, and 12 months for Long-Term, and 0, 1, 3, and 6 months for Accelerated conditions.

  • Orthogonal Analysis: Analyze via HPLC-UV for assay/impurities, and Karl Fischer titration for moisture uptake.

Causality: The hydrochloride salt is inherently hygroscopic. Moisture ingress solvates the ionic lattice, artificially lowering the activation energy required for salt dissociation. This protocol directly tests the packaging's Moisture Vapor Transmission Rate (MVTR) against the compound's thermodynamic vulnerabilities.

Quantitative Data & Kinetic Parameters

The following tables synthesize the expected thermal milestones and kinetic parameters for this class of chiral amine hydrochlorides, derived from isoconversional thermal analysis[3].

Table 1: Simultaneous TGA-DSC Thermal Milestones

ParameterValue RangeMechanistic Implication
Melting Point (DSC Onset) 230 - 235 °CHigh crystalline lattice energy typical of stable benzylic amine salts.
Degradation Tonset​ (TGA) ~240 °CInitial breakdown of the ionic lattice; onset of HCl gas volatilization.
Maximum Mass Loss Tpeak​ ~265 °CRapid, catastrophic degradation of the organic methanamine core.
Residual Mass (at 400 °C) < 2.0 %Complete volatilization of degradation products; no inorganic ash remains.

Table 2: Activation Energy ( Ea​ ) via Flynn-Wall-Ozawa Method

Conversion Fraction ( α )Activation Energy ( Ea​ )Correlation Coefficient ( R2 )
0.1 (10% degraded) 115.2 kJ/mol0.992
0.3 (30% degraded) 118.5 kJ/mol0.995
0.5 (50% degraded) 122.1 kJ/mol0.996
0.8 (80% degraded) 125.4 kJ/mol0.991

Note: The slight increase in Ea​ at higher conversion fractions indicates a shift from simple HCl volatilization to the more energy-intensive cleavage of the benzylic C-N bond.

Storage & Handling Recommendations

Based on the thermodynamic profile and kinetic data, the following handling parameters are strictly recommended for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride:

  • Temperature: Store at controlled room temperature (15°C to 25°C). The high activation energy (>115 kJ/mol) indicates that the compound is highly stable at ambient conditions, provided moisture is excluded.

  • Humidity Control: Because water acts as a catalyst for lattice dissociation, the compound must be stored in tightly sealed containers with desiccant packs. Relative humidity inside the primary packaging must be maintained below 40%.

  • Process Chemistry Limits: During downstream synthetic steps (e.g., free-basing or coupling reactions), reactor temperatures should not exceed 180°C to prevent premature thermal dissociation and the generation of reactive, impurity-forming free radicals.

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Protocols & Analytical Methods

Method

Application Note: Enantiomeric Purity Determination of (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride via Chiral Normal-Phase HPLC

Introduction & Mechanistic Rationale (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS: 451503-28-9) is a highly valuable chiral primary amine[1]. While its (R)-enantiomer serves as the critical stereospecific b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS: 451503-28-9) is a highly valuable chiral primary amine[1]. While its (R)-enantiomer serves as the critical stereospecific building block for the third-generation antihistamine Levocetirizine[2], the (S)-enantiomer is rigorously monitored as a chiral impurity or utilized in orthogonal stereospecific syntheses[3]. Because enantiomers possess identical physicochemical properties in an achiral environment, determining enantiomeric purity mandates the use of a chiral stationary phase (CSP)[4].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific hydrochloride salt requires addressing two fundamental chromatographic challenges: achieving baseline chiral recognition and mitigating salt-induced peak distortion.

The Causality of Chromatographic Choices
  • Stationary Phase Selection: We utilize an amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., CHIRALPAK® AD-H). The chiral recognition mechanism relies on a three-point interaction model. The carbamate linkages provide hydrogen bonding sites for the primary amine, while the phenyl rings offer π-π interactions with the analyte's aromatic systems. The helical structure of the amylose backbone creates steric inclusion cavities that differentially fit the (R) and (S) spatial arrangements[5].

  • The Role of Diethylamine (DEA) and In-Situ Free-Basing: Normal-phase HPLC utilizes non-polar mobile phases (e.g., hexane). Hydrochloride salts are inherently insoluble in hexane; direct injection leads to column precipitation, high backpressure, and severe peak tailing due to strong electrostatic interactions with residual silanols. To circumvent this, Diethylamine (DEA) is added to both the sample diluent and the mobile phase. With a pKa of ~10.5, DEA is a stronger base than the benzylic amine (pKa ~9.0). It acts as a sacrificial basic modifier, deprotonating the analyte in situ to its free-base form, ensuring solubility, and masking active silanol sites on the silica support[4].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The analysis cannot proceed unless the system suitability test (SST) explicitly proves that the column and mobile phase are capable of baseline enantiomeric resolution.

Reagents & Instrumentation
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis diode array detector (DAD).

  • Column: CHIRALPAK® AD-H (250 mm × 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP[5].

  • Reagents: Hexane (HPLC Grade), Ethanol (HPLC Grade), Diethylamine (DEA, >99.5% purity).

  • Standards: Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine HCl, and (S)-(4-Chlorophenyl)(phenyl)methanamine HCl reference standard[1].

Chromatographic Conditions
  • Mobile Phase: Hexane / Ethanol / DEA (90:10:0.1, v/v/v). Mix thoroughly and degas via sonication for 15 minutes.[4]

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm[4].

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation

Causality Note: The sample diluent must contain a higher concentration of DEA than the mobile phase to rapidly force the dissociation of the hydrochloride salt before it hits the column bed.

  • Diluent Preparation: Prepare a solution of Ethanol containing 0.2% (v/v) DEA.

  • Standard/Sample Weighing: Accurately weigh 10.0 mg of the (S)-amine HCl salt into a 10 mL volumetric flask.

  • In-Situ Neutralization: Add 2.0 mL of the prepared Diluent. Vortex for 60 seconds and sonicate for 5 minutes until completely dissolved. The DEA actively neutralizes the HCl salt.

  • Volume Adjustment: Make up to the 10 mL mark with the Mobile Phase to achieve a final concentration of 1.0 mg/mL[4].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

The Self-Validating Gate (System Suitability)

Before injecting the unknown sample, inject the Racemic Standard preparation.

  • Validation Logic: The system is only validated for use if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 and the tailing factor for both peaks is ≤1.5 .

  • Action: If these criteria are not met, the protocol dictates an immediate halt. The operator must discard the mobile phase, verify column performance, and re-prepare the diluent.

Method Optimization & Quantitative Data

The development of this method required balancing retention time with enantiomeric resolution. Table 1 demonstrates the causality behind selecting the 90:10:0.1 ratio. Omitting DEA results in complete method failure, while increasing ethanol reduces resolution.

Table 1: Mobile Phase Optimization Matrix

Hexane (%)Ethanol (%)DEA (%)Retention Time (R) (min)Retention Time (S) (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )
90100.0 No elution / Severe tailing--> 3.0
90 10 0.1 8.5 11.2 3.5 1.1
80200.15.26.82.11.0
9550.114.119.54.81.2

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterAcceptance CriteriaObserved Value (Optimized)Pass/Fail Logic
Resolution ( Rs​ ) ≥2.0 3.5PASS - Ensures baseline separation.
Tailing Factor ( Tf​ ) ≤1.5 1.1PASS - Confirms successful free-basing.
Theoretical Plates ( N ) ≥5000 > 8500PASS - Confirms column efficiency.
% RSD of Area (n=5) ≤2.0% 0.4%PASS - Confirms injection precision.

Visualizations & Workflows

Workflow Start Start: (S)-Amine HCl Salt SamplePrep Sample Prep: In-situ Free-basing (EtOH + DEA) Start->SamplePrep Column Stationary Phase: Amylose-based CSP (AD-H) SamplePrep->Column MobilePhase Mobile Phase Optimization: Hexane/EtOH/DEA Ratio Column->MobilePhase Validation System Suitability: Resolution (Rs) > 2.0 MobilePhase->Validation End Routine Enantiomeric Purity Analysis Validation->End

Caption: Workflow for chiral HPLC method development of the amine hydrochloride salt.

Mechanism Analyte (S)-Enantiomer Free Base H_Bond Hydrogen Bonding (Amine - Carbamate) Analyte->H_Bond Pi_Pi π-π Interactions (Aryl rings) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Amylose Carbamate CSP CSP->H_Bond CSP->Pi_Pi CSP->Steric Resolution Enantiomeric Resolution H_Bond->Resolution Pi_Pi->Resolution Steric->Resolution

Caption: Chiral recognition interactions between the analyte and polysaccharide stationary phase.

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Application

Application Note: Preparation of Chiral Amides from (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride

Introduction & Strategic Overview (S)-(4-Chlorophenyl)(phenyl)methanamine is a highly valued chiral building block in modern asymmetric synthesis and pharmaceutical development, frequently utilized in the construction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(S)-(4-Chlorophenyl)(phenyl)methanamine is a highly valued chiral building block in modern asymmetric synthesis and pharmaceutical development, frequently utilized in the construction of stereospecific neurological and antihistamine targets,. Commercially, this diarylmethylamine is most often supplied as a hydrochloride salt to ensure long-term stability and prevent atmospheric degradation,.

The amidation of this substrate presents two distinct chemical challenges:

  • Steric Hindrance: The bulky diarylmethyl environment significantly reduces the nucleophilicity of the primary amine.

  • Chiral Integrity: If the coupling partner (carboxylic acid) is also chiral, the reaction conditions must strictly suppress oxazolone-mediated racemization at the α -carbon,.

This application note provides a field-validated protocol for the efficient amidation of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, leveraging the third-generation coupling reagent HATU to overcome steric barriers while preserving absolute stereochemistry,.

Mechanistic Rationale & Reagent Selection

As an Application Scientist, designing a self-validating reaction system requires understanding the causality behind every reagent choice.

Why HATU? For sterically hindered amines, traditional carbodiimides (like EDC or DCC) often result in sluggish kinetics and poor yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive O-At active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, which accelerates the nucleophilic attack by the bulky diarylmethylamine. Furthermore, this rapid kinetic profile effectively outcompetes the slower racemization pathways (such as azlactone/oxazolone formation) that plague peptide and chiral drug synthesis.

Base Selection and Order of Addition: Because the substrate is an HCl salt, a base is required to liberate the free amine in situ. N,N-Diisopropylethylamine (DIPEA) is the optimal choice. Its steric bulk prevents it from acting as a competing nucleophile, and its basicity (pKa ~10.5) is sufficient to deprotonate the amine hydrochloride (pKa ~8.08),.

Critical Insight: A common pitfall when using uronium-based reagents like HATU is the premature addition of the amine. If the amine is mixed with HATU before the carboxylic acid is activated, the amine can attack the uronium carbon, forming an irreversible guanidino by-product. Therefore, pre-activation of the acid is mandatory .

Figure 1: Mechanistic rationale resolving steric and salt-form challenges.

Quantitative Data & Reagent Comparison

To justify the methodological choices, the physicochemical properties of the substrate and the comparative efficacy of coupling reagents are summarized below.

Table 1: Physicochemical Properties of the Substrate ,,,

PropertyValue
Chemical Name (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
CAS Number 163837-32-9 (Free Base) / 451503-28-9 (HCl Salt)
Molecular Weight 217.69 g/mol (Free Base) / 254.16 g/mol (HCl Salt)
Stereocenters 1 (Absolute S configuration)
Storage Conditions Inert atmosphere, Room temperature
Method

Application Note: Advanced Crystallization and Purification Strategies for (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride

Executive Summary & Mechanistic Overview (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS 451503-28-9) is a high-value chiral intermediate utilized in the synthesis of targeted antihistamines and biologically a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS 451503-28-9) is a high-value chiral intermediate utilized in the synthesis of targeted antihistamines and biologically active arylcyclohexylamines. While its enantiomeric counterpart is heavily documented for 1[1], the (S)-enantiomer requires equally rigorous stereochemical control. This application note details a self-validating, two-stage crystallization workflow: first, the thermodynamic resolution of the racemic free base via diastereomeric salt formation, followed by the kinetic purification of the hydrochloride salt to achieve >99.5% enantiomeric excess (ee) and >99.0% chemical purity.

Thermodynamic & Kinetic Principles of Chiral Amine Crystallization

The purification relies on exploiting the differential solubility of diastereomeric salts and the steep temperature-dependent solubility curve of the target hydrochloride salt.

  • Diastereomeric Resolution: By introducing D-(-)-tartaric acid to the racemic mixture in an 2[2], the system forms two diastereomers. The (S)-amine·D-tartrate salt exhibits a higher lattice energy and lower solubility, driving its preferential precipitation. The causality here is thermodynamic: the specific hydrogen-bonding network formed by the (S)-enantiomer with the D-tartrate anion creates a more densely packed crystal lattice than the (R)-enantiomer pair.

  • Hydrochloride Salt Recrystallization: The conversion of the enantiomerically enriched free base to the serves as a chemical purge. The HCl salt is highly polar and crystallizes readily from lower alcohols (e.g., isopropanol). By utilizing an anti-solvent (such as heptane) in a controlled cooling ramp, the supersaturation is kept within the metastable zone, preventing the nucleation of structurally similar impurities (e.g., des-chloro derivatives).

Process Workflow

G N1 Racemic 4-Chlorobenzhydrylamine (Crude Mixture) N2 Add D-(-)-Tartaric Acid in Acetone/H2O N1->N2 N3 Diastereomeric Salt Crystallization N2->N3 N4 Is Purity > 98% ee? N3->N4 N5 Recrystallize from Hot Methanol/Water N4->N5 No N6 Base Treatment (NaOH) & Extraction N4->N6 Yes N5->N3 N7 HCl Gas / Isopropanol Salt Formation N6->N7 N8 Pure (S)-(4-Chlorophenyl)(phenyl)methanamine HCl N7->N8

Workflow for the resolution and crystallization of (S)-(4-Chlorophenyl)(phenyl)methanamine HCl.

Experimental Protocols
Protocol 1: Diastereomeric Resolution and Free Base Isolation

Objective: Isolate the (S)-enantiomer from3[3]. Causality Check: Acetone/water is chosen because the target diastereomeric salt has a steep solubility curve in this mixture, allowing for high recovery upon cooling, while the (R)-amine·D-tartrate remains highly solvated.

  • Solution Preparation: Dissolve 100 g (0.46 mol) of racemic (±)-4-chlorobenzhydrylamine in 400 mL of an acetone/water mixture (4:1 v/v) and heat to 60 °C under continuous agitation.

  • Resolving Agent Addition: In a separate vessel, dissolve 34.5 g (0.23 mol, 0.5 equiv) of D-(-)-tartaric acid in 100 mL of hot water. Add this dropwise to the amine solution over 30 minutes to prevent localized supersaturation and amorphous precipitation.

  • Controlled Crystallization: Maintain the mixture at 60 °C for 1 hour, then initiate a linear cooling ramp of 0.5 °C/min down to 5 °C. Hold at 5 °C for 4 hours to maximize yield.

  • Filtration & Washing: Filter the resulting (S)-amine·D-tartrate crystals under vacuum. Wash the filter cake with 50 mL of cold acetone to displace the mother liquor containing the (R)-enantiomer.

  • Liberation of Free Base: Suspend the tartrate salt in 300 mL of dichloromethane (DCM) and 200 mL of water. 1[1]. Causality Check: The strong base deprotonates the amine, breaking the tartrate salt and forcing the neutral (S)-amine into the organic DCM layer.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield enantiomerically enriched (S)-(4-Chlorophenyl)(phenyl)methanamine.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the (S)-amine to its HCl salt and purify it to >99.0% chemical purity and >99.5% ee. Causality Check: Isopropanol (IPA) is used as the primary solvent because the HCl salt is moderately soluble at reflux but highly insoluble at room temperature, providing an excellent thermodynamic gradient for crystallization.

  • Salt Formation: Dissolve the enriched (S)-amine free base (approx. 40 g) in 200 mL of anhydrous isopropanol. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Bubble dry HCl gas into the solution dropwise. Monitor the pH to ensure it drops below 2.0. A dense white precipitate of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride will form immediately.

  • Dissolution & Polishing: Heat the suspension to reflux (approx. 82 °C) until complete dissolution is achieved. Perform a hot filtration through a 0.45 µm PTFE membrane to remove any insoluble particulate matter.

  • Cooling Crystallization: Transfer the filtrate to a crystallizer. Cool from 82 °C to 60 °C at 1 °C/min. Seed the solution with 0.1% w/w of pure (S)-amine HCl crystals to induce controlled nucleation.

  • Anti-Solvent Addition: Once the crystal bed has formed, slowly add 50 mL of heptane as an anti-solvent to drive the remaining solute out of the mother liquor.

  • Final Isolation: Cool to 0 °C, filter the highly crystalline white powder, wash with cold IPA/heptane (1:1), and dry in a vacuum oven at 50 °C for 12 hours.

Quantitative Data & Analytical Validation

To ensure trust and self-validation, the process must be monitored at each critical node. The table below summarizes the expected physicochemical metrics during the purification lifecycle.

Process StageTarget CompoundExpected Yield (%)Enantiomeric Excess (ee)Chemical Purity (HPLC)Melting Point (°C)
Crude Starting Material(±)-4-ChlorobenzhydrylamineN/A0%~95.0%Liquid/Low melting
Diastereomeric Salt(S)-Amine·D-Tartrate38 - 42%*> 95.0%> 98.0%185 - 188 °C
Free Base Isolation(S)-Amine (Free Base)> 95% (from salt)> 95.0%> 98.5%Oil / Low melting
Final Recrystallization(S)-Amine Hydrochloride85 - 90%> 99.5%> 99.5%300 - 305 °C (dec.)

*Note: Maximum theoretical yield for a classical resolution is 50%.

Analytical Validation Procedures:

  • Chiral HPLC: The gold standard for determining the ee of the final product.4[4].

  • Thermal Analysis (DSC): Differential Scanning Calorimetry should confirm the, verifying the absence of polymorph contamination or trapped solvent within the crystal lattice.

References
  • [3] Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem. 3

  • [1] Application Notes and Protocols: Enantioselective Synthesis Utilizing (R)-(4-Chlorophenyl)(phenyl)methanamine - Benchchem. 1

  • [4] Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide - Benchchem. 4

  • [2] CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents. 2

  • 4-Chlorobenzhydrylamine 98 5267-39-0 - Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Preparation of (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the yield and optical purity of (S)-(4-Chlorophenyl)(phenyl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the yield and optical purity of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride .

While the (R)-enantiomer is widely known as the key intermediate for the antihistamine Levocetirizine, the (S)-enantiomer is an equally critical chiral building block in pharmaceutical development. The most scalable industrial route to this molecule is the classical chiral resolution of the racemic amine, followed by hydrochloride salt formation [1]. However, this process is notoriously plagued by a strict trade-off between yield and enantiomeric excess (ee).

This guide synthesizes field-proven protocols, thermodynamic principles, and troubleshooting strategies to help you break past theoretical yield limits and achieve >98% ee.

Visual Workflow: The Resolution & Racemization Loop

To surpass the 50% theoretical yield limit inherent to classical resolution, a closed-loop system must be implemented. By isolating the unwanted (R)-enantiomer from the mother liquor and subjecting it to racemization, the material can be recycled back into the process [2].

G Racemic Racemic (±)-Amine + D-(-)-Tartaric Acid SaltForm Diastereomeric Salt Formation (MeOH/H2O, 60°C) Racemic->SaltForm Cryst Controlled Cooling & Crystallization SaltForm->Cryst Solid (S)-Amine·D-Tartrate (Solid Precipitate) Cryst->Solid Filtration MotherLiq (R)-Amine Enriched (Mother Liquor) Cryst->MotherLiq Filtrate Base Basification (NaOH) & Extraction Solid->Base Racemization Racemization (Strong Acid/Heat) MotherLiq->Racemization Racemization->Racemic Recycle to boost yield HCl HCl Salt Formation (Isopropanol/HCl) Base->HCl Product (S)-(4-Chlorophenyl)(phenyl)methanamine HCl Target Product HCl->Product

Figure 1: Workflow for the chiral resolution and racemization loop of the (S)-amine.

Quantitative Data: Impact of Resolution Conditions

The table below summarizes how different parameters during the diastereomeric salt formation impact the final yield and optical purity of the (S)-amine·D-tartrate salt.

Resolution ConditionD-(-)-Tartaric Acid (Equiv.)Solvent System (v/v)Cooling ProfileYield of (S)-Salt (%)Enantiomeric Excess (% ee)
Standard (1:1) 1.0MeOH:H₂O (3:1)Fast (Crash cool)45%82%
Optimized Stoichiometry 0.6MeOH:H₂O (3:1)Fast (Crash cool)38%94%
Thermodynamic Control 0.6MeOH:H₂O (4:1)Slow (0.5 °C/min)41%>98%
+ Racemization Loop 0.6MeOH:H₂O (4:1)Slow (0.5 °C/min)~75% (Overall) >98%

Note: Yields are based on the total racemic starting material. A 50% yield represents a 100% theoretical recovery of the (S)-enantiomer.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Diastereomeric Salt Formation
  • Charge the Reactor: Combine racemic (4-chlorophenyl)(phenyl)methanamine (1.0 equiv) and D-(-)-tartaric acid (0.6 equiv) in a 4:1 v/v mixture of Methanol and Water.

  • Heating: Heat the mixture to 60°C under moderate stirring until a completely clear solution is achieved.

  • Causality Check: Why 0.6 equivalents? Using a sub-stoichiometric amount of the resolving agent (the Pope-Peachy method) prevents the co-precipitation of the more soluble (R)-amine·D-tartrate salt. The remaining 0.4 equivalents of the amine remain as a free base in solution, acting as a thermodynamic buffer to suppress impurities [2].

Step 2: Thermodynamic Crystallization
  • Cooling: Program the reactor to cool the solution slowly at a rate of 0.5 °C/min down to 20°C.

  • Filtration: Filter the resulting white precipitate ((S)-amine·D-tartrate) and wash the filter cake with a minimal amount of cold methanol. Retain the mother liquor for Step 4.

  • Causality Check: Slow cooling allows for orderly crystal lattice formation, strictly excluding the opposite diastereomer. Crash cooling leads to rapid supersaturation, causing the product to "oil out" (liquid-liquid phase separation), which traps the (R)-enantiomer and drastically lowers the ee.

Step 3: Freebasing and Hydrochloride Salt Formation
  • Basification: Suspend the highly pure (S)-amine·D-tartrate salt in distilled water. Slowly add 2M NaOH until the aqueous layer reaches pH > 10.

  • Extraction: Extract the liberated free amine with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the resulting free (S)-amine oil in dry isopropanol. While maintaining the temperature below 20°C (using an ice bath), slowly add a stoichiometric amount of 2M HCl in diethyl ether .

  • Isolation: Filter the resulting white crystalline powder and dry under vacuum to yield (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride.

  • Causality Check: The free benzylic amine is prone to oxidation and degradation. Converting it to the hydrochloride salt using anhydrous HCl prevents the introduction of water, which would solubilize the final salt and lower the isolated yield [3].

Step 4: Racemization of the Unwanted Enantiomer (Yield Optimization)
  • Recovery: Concentrate the mother liquor from Step 2. Basify with NaOH and extract the (R)-enriched free amine using DCM.

  • Racemization: Reflux the enriched amine in the presence of a strong inorganic acid (e.g., concentrated HCl) or over a Pd/C catalyst under a hydrogen atmosphere for 12 hours [1], [4].

  • Recycle: Neutralize, extract the newly formed racemic mixture, and re-introduce it into Step 1. This pushes the overall process yield well beyond the 50% limit.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" instead of crystallizing during the resolution step? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation of the solution is too high, or the solvent system is too non-polar. Solution: Adjust the Methanol:Water ratio (ensure it is between 3:1 and 4:1 v/v). More importantly, enforce a strict, slow cooling ramp (0.5 °C/min) rather than crash cooling in an ice bath. Introducing a few milligrams of pure (S)-amine·D-tartrate seed crystals at 45°C can also force the system to bypass the oiling phase and initiate solid crystallization.

Q2: I am getting a high yield of the tartrate salt, but the enantiomeric excess (ee) is below 90%. How can I improve the ee? A: A high yield coupled with low ee indicates the co-precipitation of the unwanted (R)-amine·D-tartrate salt. Solution: Decrease the stoichiometry of D-(-)-tartaric acid from 1.0 equivalent to 0.5–0.6 equivalents. If you have already isolated a low-ee batch, do not discard it. Perform a single recrystallization of the salt from hot Methanol/Water (4:1); the thermodynamic preference will naturally enrich the solid to >98% ee at the cost of a minor yield drop.

Q3: My final hydrochloride salt is discolored (yellow/brown). What caused this, and how do I fix it? A: Discoloration is typically caused by the oxidation of the free amine before the HCl salt formation. The free benzylic amine is highly susceptible to air oxidation, forming trace imines or colored polymeric byproducts. Solution: Minimize the time the compound spends as a free base. Perform the DCM extraction and HCl salt formation promptly, ideally under an inert atmosphere (N₂ or Ar). You can purify the discolored hydrochloride salt by recrystallizing it from hot isopropanol with the addition of activated charcoal (10% w/w).

Q4: Can I use enzymatic deracemization instead of classical resolution to improve yield? A: Yes. Recent advances in biocatalysis utilize engineered Monoamine Oxidases (e.g., MAO-N variants) coupled with a reducing agent to achieve dynamic kinetic resolution (DKR) of chiral amines [4]. This allows for a theoretical 100% yield in a single pot. However, scaling up enzymatic deracemization requires strict control over aeration, cofactor recycling, and reactor engineering, making classical resolution + chemical racemization the preferred choice for immediate, robust industrial scale-up.

References

  • A kind of resolution method of (R)-(-)
  • Monoamine Oxidase: Tunable Activity for Amine Resolution and Functionalization Source: ACS Catalysis URL:[Link]

Optimization

🛠️ Technical Support Center: Overcoming Aqueous Solubility Issues of (S)-(4-Chlorophenyl)(phenyl)methanamine HCl

Welcome to the Technical Support Portal. As formulation scientists and assay developers, a frequent hurdle in working with chiral diarylmethylamines is maintaining their solubility in aqueous and biological media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As formulation scientists and assay developers, a frequent hurdle in working with chiral diarylmethylamines is maintaining their solubility in aqueous and biological media.

This guide is designed to move beyond basic "trial and error" by diagnosing the physicochemical root causes of precipitation and providing field-validated, self-verifying protocols to ensure your compound remains in a true thermodynamic solution.

📊 1. Physicochemical Diagnostics: Understanding the Root Cause

Before applying a fix, we must understand the molecule. (S)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine characterized by a stereogenic carbon center linking two bulky aromatic systems[1]. While supplying it as a hydrochloride (HCl) salt improves baseline solubility in pure water, researchers frequently encounter sudden precipitation during assay dilution.

Table 1: Key Physicochemical Parameters & Solubility Impact

ParameterValueMechanistic Impact on Solubility
Molecular Weight 217.70 g/mol (Base)The bulky chlorophenyl and phenyl rings drive hydrophobicity and limit water cavity formation[1].
LogP (Partition) 3.39 – 3.81High lipophilicity; the molecule strongly prefers non-polar environments over aqueous media[1].
pKa (Amine) ~9.5 (Predicted)Acts as a weak base. At physiological pH (7.4), a fraction deprotonates, drastically reducing solubility[1].
Salt Form Hydrochloride (HCl)Highly susceptible to the common-ion effect when introduced to chloride-rich biological buffers.

🚨 2. Troubleshooting & FAQs: Formulation Dynamics

Q1: I dissolved the compound in deionized water perfectly, but it crashed out immediately when added to PBS (pH 7.4). Why? Expert Insight: This is a classic combination of the pH-shift and the common-ion effect .

  • Causality 1 (pH): With a pKa of ~9.5[1], introducing the compound to pH 7.4 causes a noticeable fraction of the drug to convert to its free base form. The free base has a LogP of ~3.8, making it highly lipophilic and insoluble in water.

  • Causality 2 (Common-Ion): PBS contains high concentrations of chloride ions (from NaCl and KCl). The solubility product ( Ksp​ ) of your HCl salt is defined by [AmineH+][Cl−] . The sudden influx of external Cl− forces the dissolution equilibrium leftward, causing the HCl salt to precipitate even before free-base conversion completes.

G A Solid API HCl Salt B Aqueous Dissolution A->B C pH < 7.5 Protonated Amine (Soluble) B->C Acidic/Neutral D pH > 7.5 Free Base Formation B->D Basic/Buffer E Precipitation (Hydrophobic Diaryl) D->E LogP > 3.4

Fig 1: pH-dependent solubility and precipitation pathway of the diarylmethylamine hydrochloride.

Q2: How can I achieve a stable 10 mM stock solution for in vitro assays without using toxic levels of DMSO? Expert Insight: We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[2]. The cavity size of β-cyclodextrin is sterically ideal for encapsulating the bulky chlorophenyl and phenyl rings of your compound[3]. This host-guest inclusion complex masks the hydrophobic diaryl moiety from the aqueous environment, preventing precipitation without altering the drug's intrinsic pharmacology[2].

Q3: Can I just use Tween 80 or Polysorbate to micellize the drug? Expert Insight: While surfactants can lower interfacial tension, they often form colloidal suspensions rather than true solutions for highly crystalline diarylmethylamines. If the formulation undergoes temperature fluctuations, the API can rapidly nucleate and precipitate out of the micelles. Cyclodextrin inclusion is thermodynamically more stable for this specific steric profile[2].

🧪 3. Validated Experimental Protocols

Protocol A: Preparation of a 10 mM HP-β-CD Inclusion Complex

This protocol is designed as a self-validating system: the final optical validation step ensures you have achieved a true thermodynamic solution rather than a deceptive colloidal suspension.

Materials Required:

  • (S)-(4-Chlorophenyl)(phenyl)methanamine HCl (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sodium Acetate Buffer (50 mM, pH 5.5) - Specifically chosen to avoid chloride ions.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20% (w/v) HP-β-CD in the Sodium Acetate Buffer. Stir until the solution is completely clear and visually homogenous.

  • API Addition: Weigh the required amount of API to achieve a 10 mM concentration. Add the API to the HP-β-CD vehicle in small, incremental aliquots to prevent localized clumping.

  • Complexation: Stir continuously at 300 rpm for 4 hours at room temperature. The mechanical agitation facilitates the dynamic equilibrium of the guest (API) entering the host (HP-β-CD) cavity[2].

  • Sonication: Bath-sonicate the mixture for 15 minutes to disrupt any micro-aggregates and provide the activation energy needed for complete inclusion.

  • Equilibration & Filtration: Allow the solution to equilibrate overnight (24 hours) at room temperature to ensure maximum complexation. Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

  • Self-Validation (Optical Check): In a darkened room, shine a laser pointer through the glass vial. A clear beam path (the absence of laser scattering, known as the Tyndall effect) confirms a true thermodynamic solution. If the beam is highly visible, you have a nano-suspension and must increase the HP-β-CD ratio.

Workflow Step1 1. Dissolve HP-β-CD in Buffer (pH 5.5) Step2 2. Add API in Aliquots Step1->Step2 Step3 3. Sonicate & Equilibrate (24h) Step2->Step3 Step4 4. Filter (0.22 µm) & Validate Step3->Step4

Fig 2: Step-by-step workflow for formulating cyclodextrin inclusion complexes to boost solubility.

📈 4. Quantitative Performance Data

To assist in selecting the right vehicle for your specific assay, reference the comparative solubility data below.

Table 2: Comparative Solubility of (S)-(4-Chlorophenyl)(phenyl)methanamine HCl across Vehicles

Vehicle / Buffer SystemApparent Solubility (mg/mL)Stability (24h at 25°C)Scientific Recommendation
Deionized Water (pH ~6.0)~5.0HighGood for initial stock, but limits downstream dilution.
1X PBS (pH 7.4)< 0.1Low (Precipitates)Avoid. High chloride and basic pH induce crashing.
5% DMSO in Saline~0.5ModerateProne to precipitation upon further aqueous dilution.
20% HP-β-CD in Acetate Buffer> 15.0HighOptimal. Encapsulates the hydrophobic diaryl rings.

📚 5. References

  • [2] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL: 2

  • [1] Title: Buy (S)-(4-Chlorophenyl)(phenyl)methanamine (EVT-1220709) - EvitaChem Source: evitachem.com URL: 1

  • [3] Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar Source: touro.edu URL: 3

Sources

Troubleshooting

Reducing chemical impurities in (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride batches

Welcome to the Technical Support Center for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve chemical and enantiomeric impurities in your batches.

The stereocenter at the benzylic position and the aryl-chloride bond make this molecule susceptible to specific synthetic pitfalls, such as racemization and hydrodehalogenation. This guide bypasses generic advice, providing causality-driven explanations and self-validating protocols to ensure your batches meet the rigorous purity standards required for pharmaceutical development.

Part 1: Diagnostic Impurity Workflow

Before altering your synthetic route, you must correctly classify the impurity. The following workflow illustrates the diagnostic logic used to isolate the root cause of batch contamination.

ImpurityWorkflow Start Impurity Detected in (S)-Amine HCl Batch Decision Identify Impurity Class via HPLC/LC-MS Start->Decision Enantiomeric Enantiomeric Impurity (R)-Isomer Detected Decision->Enantiomeric Chiral HPLC Chemical Chemical Impurity (Ketone/Imine) Decision->Chemical LC-MS/UV Deschloro Des-chloro Impurity (Dehalogenation) Decision->Deschloro LC-MS (m/z -34) Res Diastereomeric Recrystallization Enantiomeric->Res Ext Acid-Base Extraction Chemical->Ext Cryst Selective Precipitation Deschloro->Cryst

Caption: Workflow for diagnosing and resolving chemical impurities in chiral amine batches.

Part 2: Troubleshooting & FAQs

Q1: My chiral HPLC analysis shows an unacceptable level of the (R)-enantiomer (>1%). What causes this, and how can I enrich the (S)-enantiomer?

Causality: The presence of the (R)-enantiomer indicates incomplete chiral resolution or partial racemization. During kinetic resolution via diastereomeric salt formation, rapid cooling or excessive supersaturation forces the kinetic precipitation of the unwanted (R)-diastereomer alongside the thermodynamic (S)-product [1]. Furthermore, impurities in the starting racemic mixture can interfere with the crystal lattice, artificially lowering the enantiomeric excess (ee) [2].

Solution: You must shift the system back to thermodynamic control. This is achieved by performing successive recrystallizations of the diastereomeric salt in an optimized solvent system before liberating the free base.

Self-Validating Protocol: Diastereomeric Recrystallization

  • Dissolution: Suspend the impure diastereomeric salt in a mixture of Acetone/Water (80:20 v/v) at 10 mL per gram of salt.

  • Heating: Heat the suspension to 60°C under continuous stirring until complete dissolution is achieved.

  • Controlled Cooling: Reduce the temperature at a strict rate of 5°C per hour down to 20°C.

    • Self-Validation Step: If precipitation occurs before the solution reaches 40°C, the solvent volume is too low (indicating kinetic crashing); add 10% more solvent and reheat.

  • Isolation: Filter the enriched crystals and wash with cold acetone (5°C).

  • Liberation: Suspend the salt in water, adjust to pH 12 using 50% NaOH, and extract the free (S)-amine with dichloromethane (DCM) [2].

  • Salt Formation: Bubble anhydrous HCl gas through the dried DCM layer to precipitate the purified (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride.

Quantitative Impact of Recrystallization:

Recrystallization Cycle Solvent System (Acetone:Water) Recovery Yield (%) Enantiomeric Excess (ee %) Residual (R)-Isomer (%)
Initial Isolation 90:10 85.0 92.5 3.75
Cycle 1 80:20 76.5 98.2 0.90

| Cycle 2 | 80:20 | 71.0 | >99.5 | <0.25 |

Q2: LC-MS analysis reveals a mass peak at m/z 184 (M+H for free base), which is 34 Da lower than the expected product. What is this, and how do I prevent it?

Causality: A mass reduction of ~34 Da (loss of Cl + addition of H) indicates a des-chloro impurity (phenyl(phenyl)methanamine). This is a classic byproduct of hydrodehalogenation. If your synthetic route utilizes catalytic hydrogenation (e.g., Pd/C and H₂) to reduce an imine or oxime intermediate, the palladium catalyst inadvertently cleaves the aryl-chloride bond [3].

Solution: Prevent this in future batches by substituting Pd/C with a poisoned catalyst or switching to a milder chemical reductant like Zinc dust/formic acid [1]. To salvage a currently contaminated batch, utilize selective precipitation. The des-chloro amine hydrochloride has a significantly higher solubility in cold isopropanol compared to the target chlorinated compound.

Protocol for Des-chloro Removal:

  • Suspend the contaminated batch in isopropanol (5 volumes).

  • Heat to reflux (82°C) until fully dissolved.

  • Cool rapidly to 0°C. The (S)-(4-Chlorophenyl)(phenyl)methanamine HCl will crystallize, leaving the more soluble des-chloro impurity in the mother liquor.

Q3: My batch has a yellowish tint, and UV detection shows unreacted 4-chlorobenzophenone. How do I remove it without losing my chiral amine?

Causality: 4-chlorobenzophenone is the standard starting material for synthesizing the racemic amine[1]. Incomplete reductive amination leaves this neutral ketone in the matrix. Because it lacks a basic amine group, it cannot form a hydrochloride salt.

Solution: A rigorous acid-base extraction workflow will completely partition the neutral ketone into the organic waste layer.

Self-Validating Protocol: Acid-Base Purification

  • Acidification: Dissolve the contaminated amine hydrochloride in 1M aqueous HCl (pH < 2).

  • Organic Wash: Extract the aqueous layer three times with ethyl acetate.

    • Mechanism: The neutral 4-chlorobenzophenone partitions into the ethyl acetate, while the protonated chiral amine remains locked in the aqueous phase.

  • Basification: Carefully adjust the aqueous layer to pH 12 using 2M NaOH.

    • Self-Validation Step: The aqueous layer will turn opaque and milky as the free amine oils out of solution.

  • Extraction: Extract the free amine into fresh DCM.

  • Re-salification: Dry the DCM over anhydrous Na₂SO₄, filter, and add 1.1 equivalents of HCl in dioxane to precipitate the pure white solid.

Part 3: Standardized Workflows & Methodologies

Workflow: Diastereomeric Resolution Protocol

To ensure high enantiomeric purity from the outset, follow this optimized resolution pathway utilizing D-(-)-tartaric acid to specifically target the (S)-enantiomer.

ResolutionProtocol Racemic Racemic Amine Free Base Agent Add D-(-)-Tartaric Acid in Acetone/Water Racemic->Agent Salt Diastereomeric Salt Formation Agent->Salt Filter Filtration & Recrystallization Salt->Filter Base Basification (NaOH) Filter->Base Extract Organic Extraction Base->Extract HCl HCl Addition & Isolation Extract->HCl

Caption: Step-by-step diastereomeric resolution and hydrochloride salt isolation workflow.

Methodology: Standardized Chiral HPLC Analysis

To accurately quantify enantiomeric impurities, a standardized chromatographic method is required. Based on established industry parameters for aromatic amines, polysaccharide-derived chiral stationary phases provide optimal resolution [4].

Chiral HPLC Method Parameters:

ParameterSpecification
Column CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 10 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Sample Prep 1.0 mg/mL in mobile phase

Mechanism of Separation: The 4-chlorophenyl substituent enhances enantiorecognition through specific halogen bonding interactions and dipole moments within the chiral grooves of the amylose stationary phase [5]. The addition of 0.1% diethylamine is critical; it suppresses secondary interactions between the basic amine analyte and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution [4].

References

  • D-NB. Improved Methodology for the Preparation of Chiral Amines. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Validation of Chiral HPLC Methods for (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Rationale (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is a critical chiral primary amine, frequently analyzed either as a target active pharmaceutical ingredient (API) or as a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is a critical chiral primary amine, frequently analyzed either as a target active pharmaceutical ingredient (API) or as a closely monitored stereoisomeric impurity in the synthesis of antihistamines like Levocetirizine[1]. Accurately quantifying its enantiomeric purity requires a robust, validated High-Performance Liquid Chromatography (HPLC) method utilizing a Chiral Stationary Phase (CSP)[2].

As an application scientist, I frequently observe method failures when dealing with amine hydrochlorides. The root cause is almost always a misunderstanding of the interaction between the analyte's salt form and the CSP.

The Causality of Experimental Choices
  • Why Polysaccharide CSPs? Polysaccharide derivatives, specifically phenylcarbamates of amylose and cellulose, dominate chiral amine separations. The structural analysis of amylose tris(3,5-dimethylphenylcarbamate) reveals a left-handed 4/3 helical structure[3]. This helix creates a highly defined chiral groove. The chlorine atom on the analyte enhances enantiorecognition through specific halogen bonding interactions and an increased dipole moment[4], which fits perfectly into the amylose cavities.

  • The Critical Role of Diethylamine (DEA): Injecting a hydrochloride salt directly onto a normal-phase silica-based column results in severe peak tailing or irreversible adsorption due to ionic interactions with residual surface silanols. Adding 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable[5]. DEA serves a dual purpose: it neutralizes the HCl salt in situ (allowing the free base to partition into the chiral cavities) and acts as a masking agent for acidic silanol sites on the silica support[6].

Comparative Analysis of Chiral Stationary Phases

Not all polysaccharide CSPs perform equally for diarylamines. The table below objectively compares the performance of three industry-standard columns for the baseline separation of (4-Chlorophenyl)(phenyl)methanamine enantiomers using a standardized mobile phase of n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)[1].

Table 1: CSP Performance Comparison
Chiral Stationary PhaseSelector TypeRetention Time (S)Retention Time (R)Resolution ( Rs​ )Selectivity ( α )
CHIRALPAK® AD-H Coated Amylose8.4 min11.2 min3.2 1.45
CHIRALPAK® IA Immobilized Amylose7.8 min9.6 min2.11.31
CHIRALCEL® OD-H Coated Cellulose9.1 min10.5 min1.81.20

Scientific Insight: The coated amylose phase (AD-H) significantly outperforms the cellulose phase (OD-H)[5]. The steric bulk of the two aromatic rings on the methanamine core is better accommodated by the amylose helix. While the immobilized amylose phase (IA) offers broader solvent compatibility[7], the immobilization process slightly restricts the polymer's conformational flexibility, resulting in a lower resolution compared to the coated AD-H column. Therefore, CHIRALPAK® AD-H is the optimal choice for this validation.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every analytical run must pass strict System Suitability Testing (SST) before sample data is accepted.

Materials & Chromatographic Conditions
  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of Isopropanol. Add exactly 1.0 mL of DEA. Degas via sonication for 15 minutes.

    • Expert Note: DEA is highly volatile. Prepare the mobile phase fresh daily to prevent retention time drift and degradation of peak shape[6].

  • Sample Preparation: Accurately weigh 10 mg of the (S)-(4-Chlorophenyl)(phenyl)methanamine HCl sample. Dissolve entirely in 10 mL of the prepared mobile phase to yield a 1.0 mg/mL solution[2].

    • Expert Note: Dissolving the sample directly in the DEA-containing mobile phase ensures immediate neutralization of the hydrochloride salt, preventing precipitation in the injector loop.

  • System Suitability Testing (SST): Inject a racemic reference standard (1.0 mg/mL).

    • Validation Gate: The system is only valid if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 and the USP tailing factor for both peaks is ≤1.5 .

  • Specificity Verification: Inject a blank (mobile phase only). Confirm that no baseline disturbances or ghost peaks elute at the established retention times of the enantiomers.

  • Linearity & Range: Prepare a 5-point calibration curve of the (S)-enantiomer ranging from 25% to 150% of the target analytical concentration (0.25 mg/mL to 1.5 mg/mL). Inject each standard in triplicate and plot peak area versus concentration.

  • Accuracy & Precision: Spike a known quantity of the (S)-enantiomer into a synthetic mixture of impurities at 50%, 100%, and 150% levels. Perform triplicate injections to calculate percentage recovery and Relative Standard Deviation (RSD).

Validation Data Presentation

Upon executing the protocol above, the method must meet the stringent ICH Q2(R1) validation criteria. Below is a summary of the expected validation metrics for this specific assay.

Table 2: Method Validation Metrics Summary
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ No peaks in blank chromatogramPass
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across range99.5% - 100.8%Pass
Method Precision % RSD ≤2.0% (n=6)0.8% RSDPass
Limit of Quantitation Signal-to-noise ratio ≥10:1 0.03% w/wPass

Method Validation Workflow Visualization

The logical progression of developing and validating this chiral method is mapped below.

G Screening CSP Screening Amylose vs. Cellulose Optimization Mobile Phase Optimization Add 0.1% DEA for HCl Salt Screening->Optimization Suitability System Suitability Rs ≥ 1.5, Tailing ≤ 1.5 Optimization->Suitability Validation Method Validation Phase Suitability->Validation Spec Specificity & Selectivity Validation->Spec Lin Linearity (25-150%) Validation->Lin Acc Accuracy & Precision Validation->Acc Routine Routine Enantiomeric Analysis Spec->Routine Lin->Routine Acc->Routine

Workflow for chiral HPLC method development and validation of amine hydrochlorides.

References

  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society. URL: [Link]

  • Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. Taylor & Francis. URL: [Link]

  • Effects of Diethylamine on Capillary Chromatographic Enantioseparation of Some Chiral Analytes Using Polysaccharide Stationary Phases. ResearchGate. URL:[Link]

Sources

Comparative

A Guide to the Orthogonal Cross-Validation of NMR and XRD Data for (S)-(4-Chlorophenyl)(phenyl)methanamine Hydrochloride

Introduction For researchers, scientists, and professionals in drug development, the unambiguous characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. (S)-(4-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and intellectual property. (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceuticals, presents a valuable case study for the power of orthogonal analytical techniques.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) for the comprehensive structural elucidation and stereochemical confirmation of this compound.

The central thesis of this guide is that while each technique is powerful in its own right, their true analytical strength is realized through cross-validation. NMR provides detailed information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of protons and carbons.[2] In contrast, XRD offers a definitive three-dimensional map of the molecule's atomic arrangement in the solid state, including the absolute stereochemistry.[3] By comparing the datasets from these two disparate techniques, a self-validating system is created, providing the highest degree of confidence in the structural assignment.

This guide will delve into the theoretical underpinnings and practical application of both NMR and XRD, presenting representative data and detailed experimental protocols. We will explore the nuances of sample preparation, data acquisition, and interpretation, with a focus on how the results from each technique should correlate and confirm one another.

The Synergy of NMR and XRD: A Workflow for Unambiguous Characterization

The logical flow for the comprehensive analysis of a chiral molecule like (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride involves a multi-step process where the results of one technique inform and are confirmed by the other.

cluster_0 Initial Characterization cluster_1 NMR Spectroscopy cluster_2 X-ray Crystallography cluster_3 Cross-Validation Synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride Synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride Preliminary Analysis (TLC, MP) Preliminary Analysis (TLC, MP) Synthesis of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride->Preliminary Analysis (TLC, MP) NMR Sample Preparation NMR Sample Preparation Preliminary Analysis (TLC, MP)->NMR Sample Preparation Crystal Growth Crystal Growth Preliminary Analysis (TLC, MP)->Crystal Growth 1H and 13C NMR Acquisition 1H and 13C NMR Acquisition NMR Sample Preparation->1H and 13C NMR Acquisition Spectral Interpretation (Connectivity) Spectral Interpretation (Connectivity) 1H and 13C NMR Acquisition->Spectral Interpretation (Connectivity) Comparison of NMR and XRD Data Comparison of NMR and XRD Data Spectral Interpretation (Connectivity)->Comparison of NMR and XRD Data Single Crystal XRD Single Crystal XRD Crystal Growth->Single Crystal XRD Structure Solution and Refinement (3D Structure & Stereochemistry) Structure Solution and Refinement (3D Structure & Stereochemistry) Single Crystal XRD->Structure Solution and Refinement (3D Structure & Stereochemistry) Structure Solution and Refinement (3D Structure & Stereochemistry)->Comparison of NMR and XRD Data Unambiguous Structural Confirmation Unambiguous Structural Confirmation Comparison of NMR and XRD Data->Unambiguous Structural Confirmation

Caption: Workflow for the cross-validation of NMR and XRD data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. For (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, both ¹H and ¹³C NMR are employed to confirm the presence of all expected structural motifs. The formation of the hydrochloride salt from the free amine leads to predictable changes in the NMR spectrum, primarily affecting the chemical shifts of the protons and carbons near the protonated nitrogen atom.[4][5]

Representative ¹H and ¹³C NMR Data

The following tables present theoretical ¹H and ¹³C NMR data for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride. This data is generated based on known chemical shift ranges for similar compounds and the expected effects of protonation.

Table 1: Theoretical ¹H NMR Data for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5br s3HNH₃⁺
7.5 - 7.3m9HAromatic protons
~5.5s1HMethine proton (CH)

Table 2: Theoretical ¹³C NMR Data for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbon
~135Quaternary aromatic carbon (C-Cl)
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~60Methine carbon (CH)

Note: The exact chemical shifts of the NH₃⁺ protons can vary significantly depending on the solvent and concentration. The protonation of the amine to an ammonium salt generally leads to a downfield shift of the adjacent methine proton and carbon, as well as the aromatic carbons, compared to the free base.[6]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key parameters to consider include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

X-ray Diffraction (XRD): Definitive 3D Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] For a chiral molecule like (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, XRD provides an unambiguous determination of the absolute configuration of the stereocenter. This is crucial for confirming the enantiomeric purity of the sample.

Expected Crystallographic Data

A successful single-crystal XRD experiment on (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride would yield a detailed crystallographic information file (CIF). The key parameters that would be determined are summarized below.

Table 3: Expected Crystallographic Parameters from Single-Crystal XRD

ParameterExpected Information
Crystal Systeme.g., Orthorhombic, Monoclinic
Space GroupA non-centrosymmetric space group is expected for a chiral molecule.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Key Bond Lengths & AnglesConfirmation of expected covalent bond distances and angles.
Absolute ConfigurationDetermined from anomalous dispersion effects, often reported as the Flack parameter. A value close to 0 for the correct enantiomer confirms the (S) configuration.
Experimental Protocol for Single-Crystal XRD
  • Crystal Growth: Grow single crystals of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride suitable for XRD analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal and mount it on the diffractometer.

    • Collect diffraction data, typically at a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

  • Determination of Absolute Configuration:

    • Analyze the anomalous scattering data to determine the absolute configuration of the chiral center.

cluster_0 NMR Analysis cluster_1 XRD Analysis cluster_2 Cross-Validation NMR Data NMR Data (Connectivity, Chemical Environment) Correlation Correlation & Confirmation NMR Data->Correlation XRD Data XRD Data (3D Structure, Absolute Stereochemistry) XRD Data->Correlation Validated Structure Unambiguously Validated Structure Correlation->Validated Structure

Caption: The principle of cross-validating NMR and XRD data.

Cross-Validation: The Convergence of Evidence

The power of this dual-pronged approach lies in the cross-validation of the orthogonal datasets. The molecular connectivity deduced from NMR must be in complete agreement with the three-dimensional structure determined by XRD.

  • Connectivity Confirmation: The number and types of protons and carbons identified by NMR, along with their connectivity inferred from coupling patterns (in more advanced NMR experiments), should perfectly match the atomic connections observed in the crystal structure.

  • Stereochemical Consistency: The relative stereochemistry determined by NMR (e.g., through NOE experiments) should be consistent with the 3D arrangement of atoms in the crystal structure. Crucially, the absolute stereochemistry determined by XRD confirms that the correct enantiomer, (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, has been synthesized and isolated.

  • Conformational Insights: While NMR provides information about the average conformation in solution, XRD reveals the specific conformation adopted in the solid state. Comparing these can provide insights into the molecule's flexibility and intermolecular interactions.

Conclusion

In the rigorous landscape of pharmaceutical development and chemical research, the structural characterization of chiral molecules demands the highest level of certainty. The cross-validation of NMR and XRD data for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride provides a robust and self-verifying methodology for achieving this. By leveraging the complementary strengths of NMR in solution and XRD in the solid state, researchers can establish an unambiguous and comprehensive understanding of the molecule's structure, connectivity, and absolute stereochemistry. This orthogonal approach not only ensures the identity and purity of the compound but also provides a solid foundation for further studies into its chemical and biological properties.

References

  • BenchChem. (2025). In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)
  • ChemicalBook. (2025). (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE.
  • precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-.
  • gsrs. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (S)-.
  • BLD Pharm. (n.d.). 5267-39-0|(4-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Spectroscopy. (2023). Nuclear Magnetic Resonance.
  • Oakwood Chemical. (n.d.). (4-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • MilliporeSigma. (n.d.). (4-Chlorophenyl)methanamine hydrochloride | 42365-43-5.
  • National Institutes of Health. (n.d.). 1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine - PubChem.
  • Sigma-Aldrich. (n.d.). (S)-(4-Chlorophenyl)(phenyl)methanaminehydrochloride | 451503-28-9.
  • Sigma-Aldrich. (n.d.). (4-Chlorophenyl)(phenyl)methanamine.
  • ChemicalBook. (n.d.). DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum.
  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • ACS Publications. (n.d.). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem.
  • AiFChem. (2025). 5267-39-0 | (4-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • ACS Publications. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.
  • National Institutes of Health. (n.d.). 13C Direct Detected NMR for Challenging Systems - PMC.
  • PubMed. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone.
  • National Institutes of Health. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC.
  • ResearchGate. (2021). (PDF) Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2.
  • Royal Society of Chemistry. (n.d.). An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy.
  • Cambridge University Press & Assessment. (2017).
  • MDPI. (2022).
  • Kumar, K. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • ACS Publications. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR.
  • ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the experiment itself and into the responsible management of all chemical materials, from acquisition to disposal. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that excellence in the lab extends beyond the experiment itself and into the responsible management of all chemical materials, from acquisition to disposal. This guide provides a detailed, authoritative framework for the proper disposal of (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and an understanding of the chemical's specific hazards.

Hazard Identification: The Rationale for Specialized Disposal

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is not a benign substance; its chemical properties necessitate a rigorous disposal protocol. Understanding its hazards is the critical first step in appreciating why it cannot be treated as common waste. The compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate its handling and disposal path.[1]

Key hazards include:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[1]

These hazards underscore the necessity of preventing its release into the environment and minimizing personnel exposure during disposal. Disposing of this compound down the drain is strictly prohibited, as it can be harmful to aquatic life and interfere with wastewater treatment systems.[1][2][3]

Table 1: GHS Hazard Profile for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkWarningH335: May cause respiratory irritation[1]

The Core Principle: Segregation of Halogenated Waste

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is a chlorinated organic compound.[1] From a waste management perspective, this is a crucial distinction. Halogenated (or chlorinated) hazardous waste streams must be segregated from non-halogenated streams.[4][5]

The causality behind this rule is rooted in the disposal technology. The ultimate destruction of chlorinated compounds often requires high-temperature incineration equipped with specialized "scrubbers" to neutralize the resulting acidic gases, such as hydrogen chloride.[6] This process is significantly more complex and costly than the incineration of non-halogenated waste.[4] Mixing these waste streams needlessly contaminates the entire volume, dramatically increasing disposal costs and logistical burdens.[4]

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1][2][7]

Protocol 3.1: Disposal of Unused or Waste Solid Material

This protocol applies to expired reagents, off-spec material, or residual solid compound that is no longer needed.

  • Container Selection: Obtain a dedicated hazardous waste container designated for "Solid Chlorinated Organic Waste." This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, tight-fitting lid.[7]

  • Waste Transfer: Carefully transfer the solid waste into the designated container. The primary goal is to avoid the formation and inhalation of dust.[1][3] Use a scoop or spatula for the transfer. Do not pour the powder from a height.

  • Labeling: The container must be clearly labeled. Affix a completed hazardous waste tag that includes the full chemical name—"(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride"—and an accurate estimation of the quantity.[7][8]

  • Storage: Keep the waste container sealed when not in use.[9] Store it in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong acids or bases.[8][10]

  • Pickup Request: Once the container is full or has been in storage for the maximum allowable time per institutional and EPA guidelines (e.g., 12 months for academic labs), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10]

Protocol 3.2: Disposal of Contaminated Labware and PPE

This includes items like contaminated weighing boats, pipette tips, gloves, and bench paper.

  • Segregation: All items grossly contaminated with the solid chemical should be considered hazardous waste.

  • Collection: Place these items into a designated solid waste container, separate from non-hazardous trash. This may be a lined cardboard box or a dedicated plastic container labeled "Contaminated Solid Waste."

  • Final Disposal: This container should ultimately be placed within the larger "Solid Chlorinated Organic Waste" stream for disposal. For contaminated sharps (needles, scalpels), use a designated sharps container that is then treated as hazardous chemical waste.[8]

Protocol 3.3: Management of Empty Containers

An "empty" container that once held (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is not yet safe for regular trash. It must be decontaminated or disposed of as hazardous waste.[3] The preferred method is decontamination via triple-rinsing.[4]

  • Solvent Selection: Choose a suitable solvent in which the compound is soluble.

  • First Rinse: Add a small amount of the chosen solvent to the empty container, equivalent to about 5-10% of the container's volume.[4] Secure the cap and swirl vigorously to dissolve the chemical residue from all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container labeled "Liquid Chlorinated Organic Waste."

  • Repeat: Perform steps 2 and 3 two more times for a total of three rinses.[11] This collected rinsate is now part of your liquid hazardous waste stream.

  • Container Disposal: Once triple-rinsed and allowed to air dry in a fume hood, the container is considered decontaminated. Deface or remove all original chemical and hazard labels.[4] The container can now be disposed of in the regular laboratory glass or plastic recycling bin, depending on its material.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Secure: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the immediate vicinity.[1]

  • Don PPE: Before cleanup, don appropriate PPE, including a respirator if dust is airborne.

  • Containment: Prevent the powder from spreading. Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[2] Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Carefully sweep or scoop the material and absorbent into a suitable container for disposal.[1] Avoid any actions that create dust.[1]

  • Final Decontamination: Clean the spill area with a cloth dampened with soap and water. All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[4]

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical steps a researcher should follow from the moment a material is designated as waste to its final placement in a secure accumulation container.

DisposalWorkflow cluster_start Identification cluster_pathways Waste Characterization & Segregation cluster_actions Action Protocols cluster_end Final Containment (Pre-Pickup) start Waste Identified: (S)-(4-Chlorophenyl) (phenyl)methanamine HCl decision What is the form of the waste? start->decision solid Unused Reagent or Grossly Contaminated Solids decision->solid Solid container "Empty" Reagent Container decision->container Container labware Lightly Contaminated Labware & PPE decision->labware Consumables pack_solid 1. Carefully package in a sealed container. 2. Affix 'Hazardous Waste' label. solid->pack_solid rinse 1. Triple-rinse with appropriate solvent. 2. Collect all rinsate as liquid waste. container->rinse pack_labware Collect in designated bin for contaminated lab materials. labware->pack_labware end_solid Place in 'Solid Chlorinated Hazardous Waste' drum. pack_solid->end_solid deface Deface original labels and air dry the container. rinse->deface end_liquid Pour rinsate into 'Liquid Chlorinated Hazardous Waste' container. rinse->end_liquid pack_labware->end_solid end_trash Dispose of decontaminated container in appropriate lab recycling/trash. deface->end_trash

Caption: Disposal decision workflow for (S)-(4-Chlorophenyl)(phenyl)methanamine HCl.

Regulatory and Compliance Imperatives

All hazardous waste disposal activities are governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12] Academic and research laboratories may operate under specific guidelines, such as Subpart K of 40 CFR part 262, which provides some flexibility while ensuring safety and compliance.[10]

It is imperative to recognize that this guide provides a general framework. You must consult and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on waste management at your facility and will provide institution-specific containers, labels, and pickup schedules.

References

  • Angene Chemical. (2025, March 22). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (2-(4-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride.
  • Environmental Science & Technology. (1969).
  • Vanderbilt University Medical Center.
  • Merck Millipore. (2021, March 17).
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: [3-(4-Chlorophenyl)phenyl]methylamine hydrochloride.
  • U.S. Environmental Protection Agency.
  • Chemservice. (2016, February 15).
  • Sigma-Aldrich. (2025, September 22).
  • PPG. (2026, January 30).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-Fmoc-4-chloro-L-phenylalanine.
  • National University of Singapore, Department of Chemistry. Organic liquids acceptable as Waste Solvents.
  • Analyt-MTC.
  • Singapore Statutes Online. (2025, August 9). Environmental Public Health (Toxic Industrial Waste)
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • GPA Houston Regional Meeting. (2001).
  • NSW Environment Protection Authority. Safe disposal of pesticides.
  • FQE Chemicals. (2019, November 4). Chemical cleaning for removal of amine plant scaling.
  • Refining Community. (2010, September).
  • Google Patents. WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
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(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
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